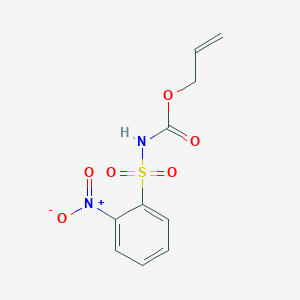

N-Allyloxycarbonyl-2-nitrobenzenesulfonamide

Descripción general

Descripción

Mecanismo De Acción

Target of Action

N-Allyloxycarbonyl-2-nitrobenzenesulfonamide, also known as N-Alloc-2-nitrobenzenesulfonamide , is a synthetic reagent used in the formation of C-X (Non-Halogen) bonds and amination . The primary targets of this compound are primary and secondary amines .

Mode of Action

The compound acts as a protective group for amines during synthesis . It interacts with its targets (amines) by forming a covalent bond, thereby protecting the amines from unwanted reactions during the synthesis process .

Biochemical Pathways

It’s known that the compound plays a crucial role in the synthesis of primary and secondary amines , which are involved in various biochemical pathways, including protein synthesis and neurotransmitter regulation.

Result of Action

The primary result of this compound’s action is the successful synthesis of primary and secondary amines . These amines, once synthesized, can be used in the production of various compounds, including proteins and neurotransmitters.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound is soluble in methanol , suggesting that the presence of methanol can enhance its reactivity. Additionally, the compound has a melting point of 103.0 to 107.0 °C , indicating that temperature can affect its physical state and potentially its reactivity.

Análisis Bioquímico

Biochemical Properties

N-Allyloxycarbonyl-2-nitrobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the synthesis of primary amines. It interacts with enzymes such as sulfonamides and carbamates, facilitating the formation of N-Boc-, N-Alloc-, and N-Cbz-protected primary amines . These interactions are crucial for various biochemical processes, including the synthesis of complex organic molecules.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to changes in cellular behavior, including alterations in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. For example, it can act as a sulfonylation reagent, modifying the activity of target proteins and enzymes . These interactions are essential for understanding the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response . Additionally, high doses of this compound can cause toxic or adverse effects, highlighting the importance of dosage optimization in research studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in sulfonylation reactions is particularly noteworthy, as it can modify the activity of metabolic enzymes and influence the overall metabolic state of cells . Understanding these pathways is crucial for elucidating the compound’s biochemical and cellular effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions are critical for understanding how the compound exerts its effects at the cellular level.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interactions with target biomolecules and its overall biochemical and cellular effects.

Métodos De Preparación

The synthesis of N-Allyloxycarbonyl-2-nitrobenzenesulfonamide involves the reaction of 2-nitrobenzenesulfonamide with allyl chloroformate under basic conditions. The reaction typically takes place in a solvent such as methanol, and the product is purified through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Análisis De Reacciones Químicas

N-Allyloxycarbonyl-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Hydrolysis: The allyloxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Common reagents used in these reactions include hydrogen gas, catalysts, nucleophiles, and acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

N-Allyloxycarbonyl-2-nitrobenzenesulfonamide has several scientific research applications, including:

Comparación Con Compuestos Similares

N-Allyloxycarbonyl-2-nitrobenzenesulfonamide can be compared with other similar compounds such as:

N-Boc-2-nitrobenzenesulfonamide: Similar protecting group but with a tert-butoxycarbonyl group instead of an allyloxycarbonyl group.

N-Cbz-2-nitrobenzenesulfonamide: Uses a benzyloxycarbonyl group as the protecting group.

N-Fmoc-2-nitrobenzenesulfonamide: Uses a fluorenylmethyloxycarbonyl group as the protecting group.

The uniqueness of this compound lies in its specific protecting group, which offers different reactivity and selectivity compared to other protecting groups.

Actividad Biológica

N-Allyloxycarbonyl-2-nitrobenzenesulfonamide (N-Alloc-2-NBS) is a sulfonamide derivative that has garnered attention for its significant biological activity, particularly in synthetic organic chemistry and potential pharmacological applications. This article explores the compound's biological mechanisms, effects on cellular processes, and its role in various biochemical pathways.

Overview of this compound

This compound is primarily utilized as a protecting group for amines during chemical synthesis. Its structure consists of a nitro group, sulfonamide moiety, and an allyloxycarbonyl group, which contribute to its reactivity and utility in organic synthesis.

Target and Mode of Action

The compound acts as a protective group for amines, facilitating the synthesis of primary and secondary amines. It achieves this by undergoing acylation and alkylation reactions, which are critical in the formation of N-Boc-, N-Alloc-, and N-Cbz-protected amines. The compound's interaction with various enzymes, particularly sulfonamides and carbamates, enhances its role in biochemical pathways.

Biochemical Pathways

N-Alloc-2-NBS is involved in several biochemical pathways:

- Synthesis of Primary Amines : It plays a crucial role in the conversion of alcohols and halides into corresponding amines.

- Sulfonylation Reactions : The compound can modify enzyme activity through sulfonylation, impacting metabolic processes.

- Cell Signaling : It affects cellular signaling pathways, influencing gene expression and cellular metabolism.

Cellular Effects

This compound significantly influences various cellular functions:

- Cell Growth and Differentiation : The compound can alter cell growth patterns and differentiation processes through its interactions with cellular proteins.

- Apoptosis : It has been observed to modulate apoptotic pathways, potentially leading to cell survival or death depending on concentration.

Dosage Effects in Animal Models

Research indicates that the effects of N-Alloc-2-NBS are dose-dependent. Low doses may exhibit minimal effects, while higher concentrations can lead to pronounced biochemical changes. Studies have established threshold levels necessary for eliciting measurable responses in animal models.

Metabolic Pathways

The compound interacts with various enzymes and cofactors that regulate metabolic flux. Its involvement in sulfonylation reactions is particularly noteworthy, as it modifies metabolic enzyme activities and influences overall cellular metabolic states.

Transport and Distribution

The transport mechanisms of this compound within cells are vital for its biological activity. The compound interacts with specific transporters that facilitate its movement across cell membranes, impacting its localization within cellular compartments.

Case Studies and Research Findings

Recent studies have highlighted the versatility of this compound in synthetic applications:

- Synthesis of Antitumor Agents : In hybridization studies, N-Alloc-2-NBS has been used to create novel sulfonamide hybrids with enhanced antitumor activity. These compounds demonstrated significant cytotoxic effects against various cancer cell lines .

- Antibacterial Properties : As part of a broader class of sulfonamides, N-Allyloxycarbonyl derivatives have shown promise as bacteriostatic agents. Their effectiveness against resistant bacterial strains is an area of active research .

Comparative Analysis of Sulfonamide Derivatives

| Compound Name | Biological Activity | Applications |

|---|---|---|

| This compound | Synthesis of primary/secondary amines | Organic synthesis |

| N-Boc-2-nitrobenzenesulfonamide | Intermediate for N-protected amines | Pharmaceutical development |

| Sulfanilamide | Antibacterial | Treatment of bacterial infections |

Propiedades

IUPAC Name |

prop-2-enyl N-(2-nitrophenyl)sulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6S/c1-2-7-18-10(13)11-19(16,17)9-6-4-3-5-8(9)12(14)15/h2-6H,1,7H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGOQFIAULBODK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452741 | |

| Record name | N-Allyloxycarbonyl-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90916-29-3 | |

| Record name | N-Allyloxycarbonyl-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Allyloxycarbonyl-2-nitrobenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.